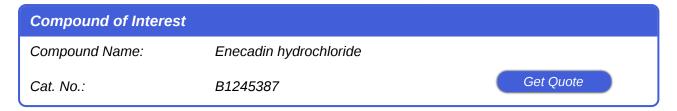


Enecadin Hydrochloride: Application Notes and Experimental Protocols for Neuroprotective Research

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Enecadin hydrochloride (also known as NS-7) is an investigational neuroprotective agent that has demonstrated efficacy in preclinical models of ischemic stroke. Its mechanism of action involves the blockade of voltage-dependent sodium (Na+) and calcium (Ca2+) channels, as well as the inhibition of calpain enzymes (CAPN1 and CAPN2). This multifaceted activity mitigates the downstream effects of ischemic-reperfusion injury, including excitotoxicity, calcium overload, and subsequent apoptotic and necrotic cell death. These application notes provide a summary of key quantitative data and detailed experimental protocols for researchers investigating the neuroprotective effects of Enecadin hydrochloride.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological data for **Enecadin hydrochloride**.

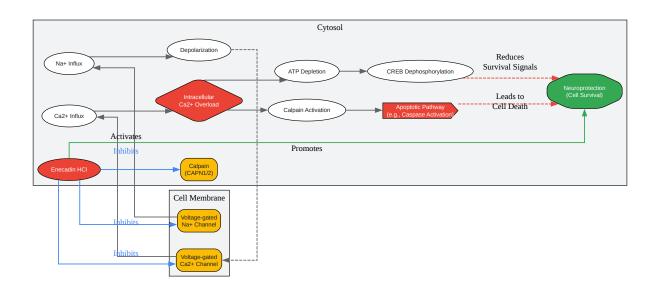


In Vitro Activity of Enecadin Hydrochloride (NS-7)	
Target	- IC50 (μM)
Tetrodotoxin-sensitive Na+ Channel	11.4[1]
L-type Ca2+ Channel	4.5
N-type Ca2+ Channel	7.3
T-type Ca2+ Channel	17.1
Veratridine-induced 22Na+ influx	11.4[1]
Veratridine-induced 45Ca2+ influx	20.0[1]
Veratridine-induced catecholamine secretion	25.8[1]
In Vivo Neuroprotective Efficacy of Enecadin Hydrochloride (NS-7) in a Rat Model of Transient Focal Ischemia	
Treatment Time (post-ischemia onset)	Cortical Infarct Volume Reduction (%)
Immediately after	40.2
30 minutes	31.1
60 minutes	28.9
120 minutes	21.1

Signaling Pathway

The neuroprotective mechanism of **Enecadin hydrochloride** is initiated by its binding to and inhibition of voltage-gated sodium and calcium channels, as well as calpain enzymes. This action disrupts the ischemic cascade at multiple points.





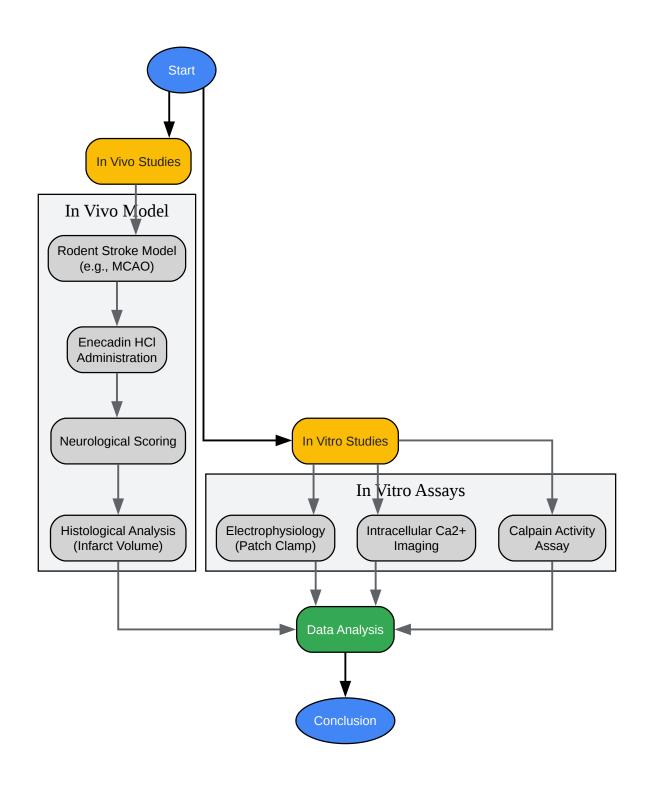
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Caption: Enecadin hydrochloride's neuroprotective signaling pathway.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of **Enecadin hydrochloride**.





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Caption: Experimental workflow for **Enecadin hydrochloride** evaluation.

Detailed Experimental Protocols



In Vitro Electrophysiology: Whole-Cell Patch Clamp for Na+ and Ca2+ Channel Blockade

Objective: To determine the inhibitory effect of **Enecadin hydrochloride** on voltage-gated sodium and calcium channels in a neuronal cell line (e.g., NG108-15).

Materials:

- NG108-15 cells
- Patch clamp rig with amplifier and data acquisition system
- Borosilicate glass capillaries
- Microforge
- External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
- Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH)
- Enecadin hydrochloride stock solution (in DMSO or water)

Procedure:

- Culture NG108-15 cells on glass coverslips to ~70% confluency.
- Pull patch pipettes from borosilicate glass capillaries using a micropipette puller to a resistance of 3-5 M Ω when filled with internal solution.
- Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with external solution.
- Approach a single, healthy-looking cell with the patch pipette and form a giga-ohm seal.
- Rupture the cell membrane to achieve the whole-cell configuration.



- For Na+ currents, hold the cell at -80 mV and apply depolarizing voltage steps.
- For Ca2+ currents, use a barium-containing external solution to isolate Ca2+ channel currents, hold the cell at -80 mV, and apply depolarizing voltage steps.
- Record baseline currents.
- Perfuse the chamber with external solution containing various concentrations of Enecadin hydrochloride.
- Record currents in the presence of the compound.
- Analyze the data to determine the percentage of inhibition and calculate the IC50 value.

In Vivo Neuroprotection Study: Rat Model of Middle Cerebral Artery Occlusion (MCAO)

Objective: To evaluate the in vivo neuroprotective efficacy of **Enecadin hydrochloride** in a rat model of transient focal cerebral ischemia.[2]

Materials:

- Male Sprague-Dawley rats (250-300g)
- Anesthesia (e.g., isoflurane)
- Surgical instruments
- 4-0 monofilament nylon suture with a rounded tip
- Enecadin hydrochloride solution for intravenous injection
- Saline (vehicle control)
- 2,3,5-triphenyltetrazolium chloride (TTC) for staining

Procedure:



- Anesthetize the rat and maintain anesthesia throughout the surgery.
- Induce focal cerebral ischemia by the intraluminal suture method to occlude the middle cerebral artery (MCA).
- Administer a single intravenous injection of Enecadin hydrochloride or saline (control) at various time points after the onset of ischemia (e.g., immediately, 30, 60, and 120 minutes).
- After a defined period of occlusion (e.g., 120 minutes), withdraw the suture to allow for reperfusion.[2]
- Monitor the animal for neurological deficits at specified time points (e.g., 24 and 48 hours)
 using a standardized neurological scoring system.
- At the end of the experiment (e.g., 48 hours post-reperfusion), euthanize the rat and harvest the brain.[2]
- Slice the brain into coronal sections and stain with TTC to visualize the infarct area.
- Quantify the infarct volume using image analysis software.
- Perform statistical analysis to compare the infarct volumes and neurological scores between the Enecadin-treated and control groups.

In Vitro Calpain Activity Assay

Objective: To determine the inhibitory effect of **Enecadin hydrochloride** on calpain activity.

Materials:

- Purified calpain-1 and calpain-2 enzymes
- Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)
- Assay buffer (e.g., Tris-HCl buffer with CaCl2 and a reducing agent like DTT)
- Enecadin hydrochloride



- 96-well black microplate
- Fluorometric plate reader

Procedure:

- Prepare a reaction mixture containing the assay buffer and the fluorogenic substrate in the wells of a 96-well plate.
- Add various concentrations of Enecadin hydrochloride to the wells.
- Initiate the reaction by adding the purified calpain enzyme to each well.
- Incubate the plate at 37°C for a specified period.
- Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the cleaved substrate.
- Calculate the percentage of calpain inhibition for each concentration of Enecadin hydrochloride.
- Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

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References

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